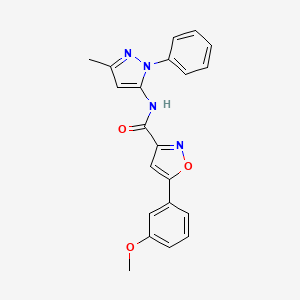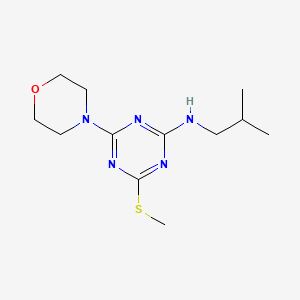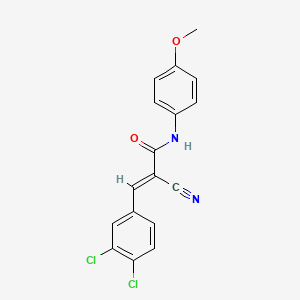![molecular formula C19H20Cl2F3N3 B5789898 (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride](/img/structure/B5789898.png)
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a chlorophenylmethyl group and a trifluoromethylphenyl group, making it a valuable molecule in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenylmethyl group, and the addition of the trifluoromethylphenyl group. Common reagents used in these reactions include chloromethylbenzene, trifluoromethylbenzene, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorophenylmethyl group or the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving receptor binding and enzyme inhibition due to its structural features.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application and target.
相似化合物的比较
Similar Compounds
- (E)-N-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride
- (E)-N-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride
- (E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride
Uniqueness
The uniqueness of (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenylmethyl group and the trifluoromethyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3.ClH/c20-17-7-5-15(6-8-17)14-25-9-11-26(12-10-25)24-13-16-3-1-2-4-18(16)19(21,22)23;/h1-8,13H,9-12,14H2;1H/b24-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJHKHMTYDKZPA-KEJAMGHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)
![METHYL 4,5-DIMETHOXY-2-[(4-PYRIDYLCARBONYL)AMINO]BENZOATE](/img/structure/B5789831.png)

![3,4-DIMETHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE](/img/structure/B5789839.png)



![N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B5789845.png)

![N-tert-butyl-2-{[(4-ethoxyphenyl)carbonyl]amino}benzamide](/img/structure/B5789855.png)
![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![2-[2-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B5789870.png)

